2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(4-nitrophenyl)acetamide
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Overview
Description
2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(4-nitrophenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with cyano and dimethyl groups, a sulfanyl linkage, and a nitrophenyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(4-nitrophenyl)acetamide typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of Cyano and Dimethyl Groups: The cyano and dimethyl groups are introduced via nitration and alkylation reactions.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the pyridine derivative with a thiol compound.
Acetamide Formation: The final step involves the reaction of the sulfanyl-pyridine derivative with 4-nitrophenyl acetic acid under appropriate conditions to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(4-nitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(4-nitrophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its biological activity, including potential antimicrobial or anticancer properties.
Mechanism of Action
The mechanism of action of 2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The cyano and nitro groups may participate in hydrogen bonding or electrostatic interactions with biological macromolecules, while the sulfanyl linkage can modulate the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(3,4-dimethylphenyl)acetamide
- 2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(4-methyl-3-nitrophenyl)acetamide
Uniqueness
2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(4-nitrophenyl)acetamide is unique due to the presence of both cyano and nitro groups, which impart distinct electronic properties and reactivity. This makes it a valuable compound for specific applications where these functional groups play a crucial role.
Properties
IUPAC Name |
2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-10-7-11(2)18-16(14(10)8-17)24-9-15(21)19-12-3-5-13(6-4-12)20(22)23/h3-7H,9H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJWGJJSSXQZJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70386722 |
Source
|
Record name | 2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(4-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70386722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5808-48-0 |
Source
|
Record name | 2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(4-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70386722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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